N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features both benzimidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
Compounds containing the benzimidazole nucleus are known to interact with various proteins and enzymes . They are often used as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect a multitude of biochemical pathways due to their wide-ranging pharmacological activity .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and have good bioavailability .
Result of Action
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Action Environment
The stability and efficacy of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids under dehydrating conditions . The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones . The final step involves coupling the benzimidazole and pyrazole intermediates through amide bond formation using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antiviral, anticancer, and antimicrobial activities.
Pyrazole derivatives: Used as anti-inflammatory agents and enzyme inhibitors.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the combination of benzimidazole and pyrazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-11-17(24(2)23-12)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBMDCBRLYMQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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